2-(1H-1,2,3-triazol-4-yl)acetamide
Description
Properties
CAS No. |
947723-96-8 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 1h 1,2,3 Triazol 4 Yl Acetamide and Its Derivatives
Direct Synthesis Approaches to 2-(1H-1,2,3-triazol-4-yl)acetamide
Direct synthesis methods focus on the construction of the 1,2,3-triazole ring with the acetamide (B32628) moiety already present or introduced in a one-pot fashion. These approaches are often favored for their atom economy and reduced number of synthetic steps.
Click Chemistry Protocols for Triazole Ring Formation
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govwikipedia.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, yielding the 1,4-regioisomer with high fidelity. nih.govwikipedia.orgnih.gov For the synthesis of 2-(1H-1,2,3-triazol-4-yl)acetamide, this typically involves the reaction of 2-azidoacetamide (B1653368) with a terminal alkyne or propargyl amide with an azide.
The classic CuAAC protocol often utilizes a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. broadpharm.com The use of stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), enhances the reliability and biocompatibility of the reaction by preventing the oxidation of the active Cu(I) catalyst. broadpharm.comnih.gov
A typical procedure would involve reacting an azidoacetamide derivative with an appropriate alkyne in the presence of a copper(I) catalyst. pharmainfo.in The reaction is often carried out in a variety of solvents, including aqueous media, which aligns with green chemistry principles. acs.orgbroadpharm.com
Alternative Cycloaddition Reactions in Synthesis
While CuAAC is the most prominent method, other cycloaddition strategies exist for forming the 1,2,3-triazole ring. The thermal Huisgen 1,3-dipolar cycloaddition, the parent reaction to CuAAC, can be employed but often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.org
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, selectively yielding the 1,5-disubstituted 1,2,3-triazole isomer. acs.orgnih.gov This method provides an alternative pathway for accessing different substitution patterns on the triazole ring, which can be crucial for structure-activity relationship studies in medicinal chemistry. Common ruthenium catalysts include CpRuCl(PPh₃)₂ and CpRu(COD). wikipedia.org
Metal-free click reactions have also been developed, utilizing ring-strained alkynes or electron-deficient alkynes to achieve cycloaddition without the need for a metal catalyst. cshl.edu For instance, the reaction of organic azides with ethenesulfonyl fluoride (B91410) (ESF) as an acetylene (B1199291) surrogate provides a metal-free route to 1-substituted-1,2,3-triazoles. cshl.edu
Amidization Strategies for Acetamide Moiety Introduction
The acetamide functionality is a key component of the target molecule. Its introduction can be achieved through various amidization techniques. A common method involves the coupling of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
In the context of synthesizing derivatives, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized where the final step involved the coupling of a carboxylic acid-functionalized triazole with various amines. nih.gov Another approach involves the reaction of an acyl chloride with an amine. For example, N-acyl derivatives can be prepared by the addition reaction of acetyl chloride to an azomethine group. chemmethod.com
Precursor-Based Synthetic Routes to 2-(1H-1,2,3-triazol-4-yl)acetamide
In precursor-based routes, the triazole ring and the acetamide side chain are constructed from pre-functionalized starting materials. This approach allows for greater modularity and is particularly useful for creating libraries of derivatives.
One such strategy involves the synthesis of fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from (1H-1,2,3-triazol-4-yl)ethanones and 1H-1,2,3-triazole-4-carboxylic acids. bohrium.com These precursors can be readily prepared via the Dimroth reaction. The Willgerodt-Kindler reaction of (5-methyl-1H-1,2,3-triazol-4-yl)ethanones has been identified as a convenient method for producing 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)acetic acids, which are valuable building blocks. bohrium.com These acetic acid derivatives can then be converted to the corresponding acetamides through standard amidization procedures.
Another example involves the synthesis of 1,2,4-triazole-based acetamides. nih.gov In this multi-step synthesis, 2-(4-isobutylphenyl)propanoic acid is converted to its methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. Subsequent reactions lead to the formation of a triazole ring, which is then coupled with various 2-bromoacetamides to yield the final products. nih.gov Similarly, a new series of acetamide derivatives containing 1,2,4-triazole (B32235) and azinane moieties were synthesized from an intermediate triazole that was prepared through a sequential synthesis of a carboxylate and a carbohydrazide. tubitak.gov.tr
Regioselectivity and Stereochemical Considerations in Synthesis of Triazole-Acetamide Systems
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can result in two regioisomers: the 1,4- and 1,5-disubstituted 1,2,3-triazoles. wikipedia.org The use of a copper(I) catalyst in the CuAAC reaction almost exclusively yields the 1,4-disubstituted product, a testament to its high regioselectivity. nih.gov This control is crucial for the synthesis of well-defined molecular structures. Conversely, ruthenium-based catalysts direct the reaction towards the 1,5-regioisomer. nih.gov
When the substituents on the triazole or acetamide moieties contain stereocenters, the stereochemical outcome of the reaction becomes a critical consideration. Substrate control, where the existing stereochemistry in a molecule influences the formation of a new stereocenter, is a common strategy. youtube.com Alternatively, chiral auxiliaries can be temporarily introduced to direct the stereochemical course of a reaction, and are subsequently removed. youtube.com While the synthesis of the parent 2-(1H-1,2,3-triazol-4-yl)acetamide does not inherently involve stereochemistry, the synthesis of its more complex, substituted derivatives often requires careful control over stereocenters to achieve the desired biologically active isomer.
Green Chemistry Principles and Sustainable Synthesis of 2-(1H-1,2,3-triazol-4-yl)acetamide
The principles of green chemistry are increasingly being applied to the synthesis of triazole derivatives to minimize environmental impact. researchgate.netnih.gov This includes the use of environmentally benign solvents, catalysts, and energy sources.
Recent advancements have focused on developing sustainable protocols for CuAAC reactions. One notable example is the use of Cyrene™, a biodegradable, non-toxic solvent, as an alternative to commonly used toxic solvents like DMF and DMSO. nih.govnih.gov This method allows for product isolation by simple precipitation in water, eliminating the need for organic solvent extractions and chromatographic purification. nih.govnih.gov
Water has also been successfully employed as a green solvent for the synthesis of 1,2,3-triazoles. consensus.app Visible-light-promoted CuAAC in water offers a mild and sustainable method. consensus.app Deep eutectic solvents (DES) are another class of green solvents that have been explored for triazole synthesis. consensus.app
The use of heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) or zinc-based nanocrystals, further enhances the sustainability of the process. consensus.apprsc.org These catalysts can be easily recovered and reused, reducing waste and cost. nih.govrsc.org Ultrasound-assisted synthesis has also emerged as a green and efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov
Functionalization and Derivatization Strategies of 2-(1H-1,2,3-triazol-4-yl)acetamide
The strategic derivatization of 2-(1H-1,2,3-triazol-4-yl)acetamide can be systematically approached by considering the reactive sites within the molecule: the 1,2,3-triazole ring and the acetamide side chain.
The 1,2,3-triazole ring of 2-(1H-1,2,3-triazol-4-yl)acetamide possesses two nitrogen atoms (N1 and N2) that are available for functionalization, most commonly through alkylation or acylation reactions. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituent at the C4 position, the type of electrophile used, and the reaction conditions.
N-Alkylation and N-Arylation:
The alkylation of NH-1,2,3-triazoles is a fundamental transformation that can lead to either N1- or N2-substituted products. The regiochemical outcome is dictated by a combination of electronic and steric factors. For instance, acid-catalyzed N-alkylation of NH-1,2,3-triazoles with alcohols has been shown to be an efficient method. wikipedia.org The use of different acid catalysts (Lewis or Brønsted acids) can influence the regioselectivity. Generally, the N2-substituted isomer is sterically less hindered and can be the major product, especially with bulky alkylating agents. wikipedia.orgresearchgate.net However, the electronic nature of substituents on the triazole ring can also direct the substitution pattern.
A study on the synthesis of N-substituted 1,2,3-triazoles demonstrated that the reaction of geminal diazides with organic hydrazines provides a direct and regioselective route to N2-alkyl- and N2-aryl-1,2,3-triazoles. nih.gov This method offers a valuable alternative to traditional alkylation approaches.
The table below summarizes representative examples of N-alkylation and N-arylation reactions on triazole rings, highlighting the conditions and regiochemical outcomes.
| Triazole Substrate | Reagent | Catalyst/Conditions | Product(s) | Reference(s) |
| 4-Phenyl-1H-1,2,3-triazole | Benzyl bromide | K2CO3, DMF | N1- and N2-benzyl isomers | researchgate.net |
| 4,5-Dibromo-1H-1,2,3-triazole | Alkyl halide | Base | N2-alkyl-4,5-dibromo-1,2,3-triazole | researchgate.net |
| gem-Diazide | Organic hydrazine | Thermolysis | N2-substituted-1,2,3-triazole | nih.gov |
N-Acylation:
N-acylation of the triazole ring can also occur at either the N1 or N2 position. N-acyl-1,2,3-triazoles are key intermediates in various chemical transformations. chemrxiv.org The reaction of NH-triazoles with acid anhydrides in the presence of a strong acid like triflic acid can lead to the formation of N-acylated products, which can then undergo further reactions. chemrxiv.org The stability of the resulting N-acyl triazole can be influenced by the nature of the acyl group.
The acetamide side chain of 2-(1H-1,2,3-triazol-4-yl)acetamide offers several avenues for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-1,2,3-triazol-4-yl)acetic acid, and ammonia. patsnap.com This carboxylic acid can then serve as a versatile intermediate for the synthesis of esters, other amides, or for coupling with various nucleophiles.
Reduction: The amide group can be reduced to the corresponding amine, 2-(1H-1,2,3-triazol-4-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net This transformation provides access to a primary amine, which can be further functionalized through reactions such as alkylation, acylation, or sulfonylation.
Dehydration to Nitrile: The primary amide of the acetamide group can be dehydrated to form the corresponding nitrile, (1H-1,2,3-triazol-4-yl)acetonitrile. This reaction is typically carried out using a variety of dehydrating agents, such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or more modern catalytic systems. google.comrsc.orgmasterorganicchemistry.com A catalytic Appel-type dehydration using triphenylphosphine (B44618) oxide as a catalyst has been shown to be highly efficient for a range of amides. nih.gov
Hofmann Rearrangement: The Hofmann rearrangement of the primary amide can be employed to synthesize the corresponding amine with one less carbon atom, which in this case would be (1H-1,2,3-triazol-4-yl)methanamine. This reaction typically involves treatment of the amide with bromine in a basic solution. wikipedia.orgmasterorganicchemistry.com Various reagents can be used in place of bromine, such as N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA). researchgate.netdurham.ac.ukacs.org
The following table summarizes key transformations of the acetamide side chain.
| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |
| 2-(1H-1,2,3-triazol-4-yl)acetamide | H3O+ or OH- | 2-(1H-1,2,3-triazol-4-yl)acetic acid | Hydrolysis | patsnap.com |
| 2-(1H-1,2,3-triazol-4-yl)acetamide | LiAlH4 | 2-(1H-1,2,3-triazol-4-yl)ethanamine | Reduction | researchgate.net |
| 2-(1H-1,2,3-triazol-4-yl)acetamide | P2O5 or SOCl2 | (1H-1,2,3-triazol-4-yl)acetonitrile | Dehydration | google.comrsc.orgmasterorganicchemistry.com |
| 2-(1H-1,2,3-triazol-4-yl)acetamide | Br2, NaOH | (1H-1,2,3-triazol-4-yl)methanamine | Hofmann Rearrangement | wikipedia.orgmasterorganicchemistry.com |
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com The 2-(1H-1,2,3-triazol-4-yl)acetamide scaffold can be envisioned as a building block in MCRs, provided it is appropriately functionalized to participate in such reactions.
Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While 2-(1H-1,2,3-triazol-4-yl)acetamide itself is not a direct component, a derivative such as a triazole-substituted aldehyde can be used. For instance, an aldehyde-functionalized triazole can react with ethyl acetoacetate (B1235776) and urea in the presence of a catalyst like cerium trifluoromethanesulfonate (B1224126) to yield 1,2,3-triazole-containing dihydropyrimidinones. nih.gov This demonstrates the feasibility of incorporating the triazole moiety into complex heterocyclic systems via MCRs. Unexpected products can also arise from Biginelli-like reactions involving aminotriazoles, highlighting the complexity and potential for discovery in this area. researchgate.net
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are isocyanide-based MCRs that are highly valuable for generating molecular diversity. researchgate.netnih.govwikipedia.orgacs.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgrsc.org The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.gov A functionalized derivative of 2-(1H-1,2,3-triazol-4-yl)acetamide, for example, the corresponding carboxylic acid or amine obtained from hydrolysis or reduction of the acetamide, could potentially be used as a component in these reactions to generate complex triazole-containing peptidomimetics or other scaffolds. While direct examples using 2-(1H-1,2,3-triazol-4-yl)acetamide are not extensively reported, the versatility of these MCRs suggests a high potential for its application.
The following table outlines the general schemes of prominent MCRs where derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide could be incorporated.
| Reaction Name | Components | General Product | Potential for Incorporation | Reference(s) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | A triazole-aldehyde derivative can be used. | wikipedia.orgorganic-chemistry.orgnih.gov |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | The corresponding triazole-carboxylic acid or triazole-amine can be used. | nih.govwikipedia.orgrsc.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | The corresponding triazole-carboxylic acid can be used. | tcichemicals.comnih.gov |
Theoretical and Computational Investigations of 2 1h 1,2,3 Triazol 4 Yl Acetamide
Electronic Structure and Molecular Orbital Analysis of 2-(1H-1,2,3-triazol-4-yl)acetamide
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For 2-(1H-1,2,3-triazol-4-yl)acetamide, the electronic landscape is dominated by the interplay between the aromatic 1,2,3-triazole ring and the adjacent acetamide (B32628) group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze this structure.
Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. tubitak.gov.tr In related triazole systems, the HOMO is often localized on the triazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.net For 2-(1H-1,2,3-triazol-4-yl)acetamide, the electron-withdrawing character of the acetamide carbonyl group would likely influence the electron density distribution across the triazole ring.
A molecular electrostatic potential (MESP) map would reveal the regions of positive and negative electrostatic potential. tubitak.gov.tr The nitrogen atoms of the triazole ring and the oxygen atom of the acetamide group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack or coordination with cations. Conversely, the hydrogen atoms attached to the nitrogens are regions of positive potential (electron-poor).
Table 1: Illustrative Frontier Orbital Energies for a Triazole Derivative This table presents typical data obtained from quantum chemical calculations on a related triazole compound to illustrate the concepts.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
Conformational Analysis and Tautomerism of the 2-(1H-1,2,3-triazol-4-yl)acetamide Scaffold
The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms, which arise from the migration of a proton among the three nitrogen atoms. researchgate.net The relative stability of these tautomers is influenced by substitution and the surrounding environment, such as the solvent. researchgate.netrsc.org In aqueous solution, the 2H-tautomer of the parent 1,2,3-triazole is often favored. rsc.org For 2-(1H-1,2,3-triazol-4-yl)acetamide, the substituent at the C4 position means the primary tautomeric equilibrium would be between the 1H and 2H forms. Computational studies can predict the relative energies of these tautomers to determine the most stable form under specific conditions.
Furthermore, conformational analysis is essential to understand the molecule's three-dimensional shape. The key flexible bond in 2-(1H-1,2,3-triazol-4-yl)acetamide is the single bond connecting the triazole ring to the acetamide methylene (B1212753) group. Rotation around this bond leads to different conformers with varying energies. Computational methods can map the potential energy surface by calculating the energy as a function of the dihedral angle, identifying the most stable (lowest energy) conformations. tubitak.gov.tr In studies of similar structures, such as 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, the orientation of the rings relative to each other is a key structural feature determined by steric and electronic effects. nih.govnih.gov
Quantum Chemical Calculations of Reactivity Descriptors for 2-(1H-1,2,3-triazol-4-yl)acetamide
Quantum chemical calculations can provide a set of reactivity descriptors based on the energies of the frontier orbitals. These descriptors, derived from conceptual DFT, help in predicting the global and local reactivity of the molecule. tubitak.gov.tr
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Electronegativity (χ): The power of an atom or group to attract electrons (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = χ² / 2η).
Molecular Dynamics Simulations of 2-(1H-1,2,3-triazol-4-yl)acetamide in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for 2-(1H-1,2,3-triazol-4-yl)acetamide would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their trajectories.
These simulations are invaluable for:
Exploring Conformational Space: MD can reveal the preferred conformations of the molecule in solution and the dynamics of transitions between them.
Analyzing Solvation: It provides a detailed picture of how the molecule interacts with solvent molecules, including the formation and lifetime of hydrogen bonds.
Studying Interactions with Biomolecules: If 2-(1H-1,2,3-triazol-4-yl)acetamide is investigated as a potential drug candidate, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying key interactions. researchgate.net For instance, studies on other triazole-based inhibitors have used MD to confirm stable interactions within a protein's binding pocket. researchgate.net
Computational Predictions of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions are the driving force behind the formation of larger, ordered structures known as supramolecular assemblies. For 2-(1H-1,2,3-triazol-4-yl)acetamide, the primary non-covalent interactions are:
Hydrogen Bonding: The N-H groups of the triazole and the amide, along with the carbonyl oxygen (C=O) of the amide, are strong hydrogen bond donors and acceptors. These interactions can lead to the formation of chains or more complex networks in the solid state. nih.gov
π-π Stacking: The aromatic 1,2,3-triazole ring can interact with other aromatic systems through π-π stacking.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups, leading to electrostatic interactions.
Computational studies can predict the geometry and strength of these interactions. For example, studies on related triazole derivatives have shown how hydrogen bonding and other weak interactions dictate the crystal packing and formation of supramolecular architectures. uzh.ch These predicted assemblies can range from simple dimers to complex 3D networks. researchgate.net
In Silico Mechanistic Studies of Reactions Involving 2-(1H-1,2,3-triazol-4-yl)acetamide
Computational chemistry is a powerful tool for elucidating reaction mechanisms, calculating activation barriers, and identifying transition states. For 2-(1H-1,2,3-triazol-4-yl)acetamide, this could involve studying its synthesis or its reactions.
A common route to synthesize 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a well-known "click" reaction. nih.govresearchgate.net An in silico study could model the multi-step mechanism of this reaction to form a precursor to the target molecule, providing insights into the role of the catalyst and the energetics of each step. Similarly, the reactivity of the acetamide side chain or the triazole ring in subsequent functionalization reactions could be investigated computationally to predict reaction outcomes and optimize conditions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for 2-(1H-1,2,3-triazol-4-yl)acetamide Analogs
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are crucial in drug discovery and materials science for screening virtual libraries and designing new molecules with desired properties. researchgate.net
To build a QSAR/QSPR model for analogs of 2-(1H-1,2,3-triazol-4-yl)acetamide, the following steps would be taken:
Data Set Compilation: A set of analogs with measured biological activity (e.g., IC₅₀ values) or a specific property (e.g., solubility) is collected.
Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.govsemanticscholar.org
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity or property. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
For example, a QSAR study on triazole-based aromatase inhibitors successfully used descriptors like the number of rings, ALogP, and the HOMO-LUMO energy gap to build predictive models. nih.gov A similar approach for analogs of 2-(1H-1,2,3-triazol-4-yl)acetamide could provide valuable insights into the structural features that govern their activity, guiding the design of more potent or specialized compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-(1H-1,2,3-triazol-4-yl)acetamide |
| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide |
| Copper |
Exploration of Biological Activities and Molecular Interactions of 2 1h 1,2,3 Triazol 4 Yl Acetamide Preclinical Research Focus
Mechanisms of Molecular Recognition and Binding to Biological Targets
There is a significant body of research on 1,2,3-triazole derivatives as enzyme inhibitors. For instance, various conjugates have shown inhibitory activity against enzymes like α-glucosidase, pan-KIT, and histone deacetylases (HDACs). Some 1,2,3-triazole-containing compounds have been identified as potent inhibitors in the low micromolar to nanomolar range against various enzymes. However, specific kinetic data, such as IC₅₀ or Kᵢ values, for the enzyme inhibitory activity of 2-(1H-1,2,3-triazol-4-yl)acetamide are not documented in the available literature.
The interaction of triazole-based compounds with various receptors has been an active area of research. For example, derivatives of 1H-1,2,3-triazole-4-carboxamide have been investigated as inverse agonists and antagonists of the Pregnane X Receptor (PXR). These studies demonstrate the potential of the triazole scaffold to modulate receptor activity. Nevertheless, specific preclinical studies detailing the binding affinity or modulatory effects of 2-(1H-1,2,3-triazol-4-yl)acetamide on any particular receptor are not present in the current body of scientific literature.
Protein-protein interactions (PPIs) are increasingly recognized as important therapeutic targets. The structural features of the triazole ring make it a valuable component in the design of small molecules that can modulate these interactions. While there is general interest in triazoles for developing PPI inhibitors, there are no specific published preclinical studies that demonstrate the ability of 2-(1H-1,2,3-triazol-4-yl)acetamide to modulate any specific protein-protein interaction.
Cellular Pathways Affected by 2-(1H-1,2,3-triazol-4-yl)acetamide in In Vitro Models
Understanding the impact of a compound on cellular pathways is crucial for elucidating its mechanism of action. This often involves techniques like gene expression profiling and signaling pathway analysis.
Gene expression and proteomic analyses are powerful tools to observe the global cellular response to a chemical compound. Such studies can reveal which genes and proteins are up- or down-regulated, providing clues about the compound's biological effects. At present, there are no publicly available datasets from gene expression or proteomic profiling studies conducted on cultured cells treated with 2-(1H-1,2,3-triazol-4-yl)acetamide.
The investigation of specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, is a key step in characterizing a compound's bioactivity. For example, some 1,2,3-triazole derivatives have been shown to induce apoptosis and inhibit signaling pathways in cancer cells. However, dedicated studies investigating the effects of 2-(1H-1,2,3-triazol-4-yl)acetamide on specific cellular signaling pathways have not been reported.
Phenotypic Screening in Cellular Assays (Preclinical)
Phenotypic screening in cellular assays is a crucial step in preclinical drug discovery, allowing for the identification of compounds that induce a desired change in cell behavior or morphology without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines and has been employed to evaluate the potential of 2-(1H-1,2,3-triazol-4-yl)acetamide analogs.
In the context of cancer research, phenotypic screens have been utilized to assess the anti-proliferative and pro-apoptotic activity of novel compounds. nih.gov For instance, a study involving three-dimensional cultures of primary non-small cell lung carcinoma cells was used to screen a library of designed ankyrin repeat proteins (DARPins). nih.gov This screen, coupled with image-based multi-parametric profiling, identified several molecules that induced specific phenotypic changes, leading to the identification of CUB domain containing protein 1 (CDCP1) as a potential therapeutic target. nih.gov
Another example of phenotypic screening involves the use of a cysteine-reactive compound library to identify new antibiotics. biorxiv.org This screen identified chloromethyl ketone scaffolds as having a high hit rate against both gram-negative and gram-positive bacteria. biorxiv.org Subsequent activity-based protein profiling led to the identification of new druggable targets in pathogens. biorxiv.org
While specific phenotypic screening data for the parent compound 2-(1H-1,2,3-triazol-4-yl)acetamide is not extensively detailed in the provided results, the screening of its derivatives and related triazole-containing compounds highlights the power of this approach. For example, a series of 1,2,3-triazole-containing hybrids were screened for their anticancer potential in various cancer cell lines, with some compounds demonstrating significant cytotoxicity. nih.gov Similarly, coumarin-1,2,3-triazole-acetamide hybrids have shown inhibitory effects against several metabolic enzymes, suggesting their potential as drug candidates for various diseases. researchgate.net These examples underscore the importance of phenotypic screening in uncovering the therapeutic potential of novel chemical scaffolds like 2-(1H-1,2,3-triazol-4-yl)acetamide.
Structure-Activity Relationship (SAR) Studies of 2-(1H-1,2,3-triazol-4-yl)acetamide Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For 2-(1H-1,2,3-triazol-4-yl)acetamide analogs, SAR studies focus on understanding how different substituents and their positions on the triazole and acetamide (B32628) moieties influence their biological effects.
The biological activity of 1,2,3-triazole derivatives can be significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. For instance, in a series of 1H-1,2,3-triazole-4-carboxamides designed as PXR inhibitors, the presence of a 2-(tert-butyl)phenyl group on the amido nitrogen was found to be critical for maintaining binding and inhibitory potency. nih.gov This suggests that the spatial arrangement and bulkiness of the substituent play a key role in the molecule's interaction with its target.
Similarly, in the development of 1,2,4-triazolo-linked bis-indolyl conjugates as cytotoxic agents, SAR analysis revealed that the nature of the N-substitution on the triazolyl ring (aromatic vs. aliphatic) and the type and position of substituents on the aromatic ring (electron-donating vs. electron-withdrawing) were crucial for activity. mdpi.com Aliphatic-substituted compounds generally demonstrated better activity, and the hydrophobicity of these substituents also played a significant role. mdpi.com
Furthermore, studies on coumarin-1,2,3-triazole-dithiocarbamate hybrids as lysine-specific demethylase 1 (LSD1) inhibitors showed that specific substitutions led to potent and selective inhibition. researchgate.net This highlights the importance of fine-tuning the substituents to achieve desired potency and selectivity.
The following table summarizes the effect of different substituents on the activity of various triazole derivatives, as reported in the literature.
| Compound Series | Substituent Modification | Effect on Activity | Reference |
| 1H-1,2,3-triazole-4-carboxamides | 2-(tert-butyl)phenyl group on amido nitrogen | Critical for PXR binding and inhibitory potency | nih.gov |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | Aliphatic substitution on the triazolyl ring | Generally enhanced cytotoxic activity | mdpi.com |
| Coumarin-1,2,3-triazole-dithiocarbamate hybrids | Specific substitutions on the coumarin (B35378) and dithiocarbamate (B8719985) moieties | Led to potent and selective LSD1 inhibition | researchgate.net |
Scaffold hopping and bioisosteric replacement are key strategies in drug design to discover novel chemical entities with improved properties while retaining biological activity. nih.govscispace.com Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, while scaffold hopping entails replacing the core structure of a molecule. nih.govscispace.comnih.gov
The 1,2,3-triazole ring is often considered a bioisostere of the amide bond, particularly the 1,4-disubstituted triazole, which mimics the trans configuration of the amide bond. mdpi.com This replacement can lead to peptidomimetics with improved metabolic stability and bioavailability. mdpi.com The triazole ring's rigidity and ability to form similar hydrogen bonds and dipole interactions as an amide bond make it an effective replacement. mdpi.com
In the context of 2-(1H-1,2,3-triazol-4-yl)acetamide, scaffold hopping could involve replacing the 1,2,3-triazole ring with other five-membered heterocycles, such as a 1,2,4-triazole (B32235), oxadiazole, or thiazole, to explore new chemical space and potentially improve pharmacological properties. For example, the synthesis of various heterocyclic compounds containing pyrazole, thiazole, and triazole moieties has been reported, highlighting the interest in exploring different heterocyclic cores. nih.gov
Bioisosteric replacement within the 2-(1H-1,2,3-triazol-4-yl)acetamide scaffold could involve modifying the acetamide linker. For example, replacing the carbonyl group of the acetamide with a sulfonyl group has been explored in the development of PXR inhibitors, leading to a series of 1H-1,2,3-triazole-4-sulfonamides. nih.gov
The table below provides examples of bioisosteric replacements and scaffold hopping strategies relevant to the 2-(1H-1,2,3-triazol-4-yl)acetamide scaffold.
| Original Scaffold/Functional Group | Replacement Strategy | Resulting Scaffold/Functional Group | Rationale/Potential Benefit | Reference |
| Amide bond | Bioisosteric Replacement | 1,4-Disubstituted 1,2,3-triazole | Improved metabolic stability, mimics trans-amide bond | mdpi.com |
| Carbonyl amide linkage | Bioisosteric Replacement | Sulfonyl linkage | Exploration of different linker chemistry for PXR inhibitors | nih.gov |
| 1,2,3-Triazole | Scaffold Hopping | 1,2,4-Triazole, Oxadiazole, Thiazole | Exploration of new chemical space, potentially improved properties | nih.gov |
In Vivo Studies in Animal Models for Mechanism Elucidation
In vivo studies in animal models are essential for understanding the pharmacological effects and mechanism of action of a drug candidate in a living organism. These studies provide crucial information that cannot be obtained from in vitro assays alone.
In the context of cancer, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family demonstrated a significant reduction of tumor growth in an A375 xenograft model in mice. researchgate.net This compound was found to induce cell death through both apoptosis and autophagy. researchgate.net Furthermore, an anti-CDCP1 antibody, identified through phenotypic screening, significantly enhanced the efficacy of cisplatin (B142131) in a patient-derived non-small cell lung carcinoma xenograft model. nih.gov
These examples highlight the use of animal models to validate the in vitro findings and assess the therapeutic potential of triazole-based compounds in relevant disease models.
Target engagement studies are crucial to confirm that a drug candidate interacts with its intended molecular target in a living system. While specific target engagement studies for 2-(1H-1,2,3-triazol-4-yl)acetamide in animal models were not identified in the search results, the general approaches for such studies are well-established. Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of the compound or its analog can be used to visualize and quantify target occupancy in the brain or other tissues.
For example, in the development of tau protein imaging agents, benzothiazole (B30560) derivatives containing a 1,2,3-triazole moiety were synthesized and evaluated for their binding affinity to tau protein. rsc.org While these were in vitro studies, a logical next step would be to perform in vivo target engagement studies in animal models of Alzheimer's disease to confirm that these compounds bind to tau aggregates in the brain.
The following table outlines potential in vivo studies and the information they could provide for a compound like 2-(1H-1,2,3-triazol-4-yl)acetamide.
| Type of In Vivo Study | Animal Model | Information Gained |
| Pharmacological Activity Assessment | Disease-relevant model (e.g., cancer xenograft, diabetes model) | Efficacy, dose-response relationship, effect on disease progression |
| Target Engagement Study | Appropriate animal model | Confirmation of target interaction, quantification of target occupancy |
| Pharmacokinetic Study | Rodent or non-rodent species | Absorption, distribution, metabolism, and excretion (ADME) properties |
| Preliminary Toxicology | Rodent species | Assessment of potential adverse effects and safety profile |
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization (Animal)
Currently, there is a notable lack of publicly available preclinical data specifically detailing the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of the parent compound, 2-(1H-1,2,3-triazol-4-yl)acetamide, in animal models. Research has predominantly focused on more complex derivatives, leaving the fundamental PK/PD profile of this specific chemical entity largely uncharacterized in the scientific literature.
For example, studies on other triazole-containing compounds, such as quinazolinone-1,2,3-triazole-acetamide conjugates, have involved ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions through computational models. researchgate.net These in silico approaches provide theoretical insights but are not a substitute for empirical in vivo data. Similarly, research on other triazole derivatives has included evaluation of their binding to transport proteins like bovine serum albumin (BSA), which can influence their distribution and elimination in the body. tubitak.gov.tr However, without specific studies on 2-(1H-1,2,3-triazol-4-yl)acetamide, its in vivo characteristics remain speculative.
To address this knowledge gap, future preclinical research should prioritize the in vivo evaluation of 2-(1H-1,2,3-triazol-4-yl)acetamide. Such studies would typically involve administering the compound to animal models (e.g., rodents) and measuring its concentration in plasma and various tissues over time to determine key PK parameters. PD studies would aim to correlate these concentrations with a specific biological effect, which would first require the identification of a primary pharmacological activity for this compound.
Investigations into Specific Biological Activities
The 1,2,3-triazole nucleus is a well-established pharmacophore, and numerous derivatives incorporating this scaffold have been synthesized and evaluated for a wide range of biological activities. While specific preclinical data for 2-(1H-1,2,3-triazol-4-yl)acetamide is limited, the broader class of triazole-containing compounds has demonstrated significant potential in several therapeutic areas.
Anti-Infective Properties (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic) in Preclinical Models
The triazole moiety is a cornerstone of many anti-infective drugs. Research into derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide has revealed promising activities against various pathogens.
Antibacterial Activity: Derivatives of 1,2,3-triazolyl-acetamide have been synthesized and screened for their antibacterial properties. For instance, a novel series of these derivatives showed inhibitory activity against both Gram-positive and Gram-negative bacteria. Specific compounds within this series were identified as having potent inhibitory action against Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. researchgate.net
Antifungal Activity: The triazole ring is famously present in many antifungal agents. Consistent with this, derivatives of 1,2,3-triazolyl-acetamide have been investigated for their antifungal potential. Some of these compounds have demonstrated good, broad-spectrum antifungal activity. researchgate.net One particular derivative showed high activity against Candida albicans and Candida glabrata and was also effective in an in vivo infection model using C. elegans. researchgate.net
Antiviral Activity: The antiviral potential of triazole derivatives is an active area of research. Studies on novel 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown that some of these compounds can reduce the replication of human adenovirus type 5 and ECHO-9 virus. nih.govresearchgate.net Another study focused on 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which were found to inhibit the reproduction of influenza viruses. nih.gov These findings highlight the potential of the triazole-acetamide scaffold in developing new antiviral agents.
Antiparasitic Activity: While specific studies on the antiparasitic activity of 2-(1H-1,2,3-triazol-4-yl)acetamide are not prominent, the broader class of 1,2,4-triazoles has been reviewed for such properties, suggesting a potential avenue for future investigation. nih.gov
Anti-Cancer Mechanisms in Preclinical Cell Lines and Animal Models
The development of novel anti-cancer agents is a significant focus of medicinal chemistry, and triazole derivatives have shown considerable promise in this area.
In Vitro Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of 1,2,3-triazole-acetamide derivatives against various cancer cell lines. For example, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and evaluated. researchgate.net Another study on 1,2,4-triazole-based acetamides, derived from 2-(4-isobutylphenyl) propanoic acid, identified compounds with significant anti-proliferative activity against the HepG2 liver cancer cell line. acgpubs.org Furthermore, novel 1,2,3-triazole carboxamide derivatives have shown cytotoxic potential against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines. nih.gov
Mechanisms of Action: The anti-cancer effects of triazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest. For instance, certain 1,2,3-triazole-chalcone hybrids were found to inhibit the proliferation of SK-N-SH neuroblastoma cells by inducing apoptosis and arresting the cell cycle at the G1 phase. acs.org Some 1,2,3-triazole-containing hybrids are thought to exert their anti-cancer effects through dual or multiple mechanisms of action. mdpi.com
In Vivo Anti-Tumoral Activity: While in vivo data for the specific parent compound is lacking, studies on related structures have shown promise. For example, some aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole have been investigated for their in vivo anti-tumoral effects in a rat model of colon cancer.
Neurobiological Activities in Preclinical Systems
The potential for triazole derivatives to modulate neurological pathways is an emerging area of interest.
Neuroprotective Effects: Phenylacetamide derivatives bearing a 1H-1,2,4-triazole ring have been studied for their neuroprotective potential. In a study where neurotoxicity was induced in an SH-SY5Y cell line, certain derivatives were found to restore cell viability, suggesting a neuroprotective effect. zsmu.edu.ua This activity was linked to their ability to alleviate oxidative stress, a key factor in neurodegeneration. zsmu.edu.ua
Enzyme Inhibition: A significant focus of the neurobiological research on triazole derivatives has been their ability to inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). Several 1,2,4-triazole derivatives have been identified as potent AChE inhibitors. nih.govnih.gov The neuroprotective phenylacetamide derivatives mentioned above were also found to be active against AChE. zsmu.edu.ua
Immunomodulatory Properties in Preclinical Research
The ability of triazole compounds to modulate the immune system is a less explored but potentially significant area of research.
Anti-inflammatory Activity: Several derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model have shown that some of these compounds exhibit anti-inflammatory activity comparable to standard drugs like indomethacin. Additionally, salts of 2-(5-((theophylline-7'-yl)methyl)-4-R-4Н-1,2,4-triazolo-3-ylthio)аcetic acid have demonstrated anti-inflammatory action that exceeds that of diclofenac (B195802) in a formalin-induced edema model in rats.
Cytokine Modulation: While direct studies on 2-(1H-1,2,3-triazol-4-yl)acetamide are not available, research on other heterocyclic compounds with immunomodulatory potential, such as S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has shown that they can have a selective inhibitory effect on T-cell proliferation and can stimulate the production of proinflammatory cytokines like IL-1β. This suggests that triazole-containing compounds could potentially have complex effects on the immune system that warrant further investigation.
Characterization of Specific Molecular Targets and Their Role in Biological Activity
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for guiding further drug development. For derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide, a number of potential molecular targets have been identified through preclinical research, primarily through enzyme inhibition and molecular docking studies.
Enzyme Inhibition: A significant body of research points to the ability of triazole-acetamide derivatives to inhibit various enzymes. These include:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): As mentioned previously, inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several 1,2,4-triazole-acetamide derivatives have shown potent inhibitory activity against both AChE and BChE. nih.govnih.gov
α-Glucosidase: This enzyme is a target for the management of type 2 diabetes. Quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent α-glucosidase inhibitors.
Urease: Inhibition of urease is relevant for treating infections caused by urease-producing bacteria. Some 1,2,4-triazole derivatives have demonstrated inhibitory activity against this enzyme. nih.gov
Cyclooxygenase (COX): The anti-inflammatory effects of some 1,2,4-triazole derivatives have been linked to their ability to inhibit COX enzymes.
Molecular Docking Studies: Computational molecular docking has been used to predict the binding of triazole-acetamide derivatives to various protein targets. These studies provide insights into the potential mechanisms of action at a molecular level.
Cancer-Related Proteins: In the context of anti-cancer activity, molecular docking has suggested that 1,2,4-triazole-based acetamides may bind to targets such as c-kit tyrosine kinase and protein kinase B (Akt). acgpubs.org Novel 1,2,3-triazole carboxamide derivatives have shown strong binding interactions with the active sites of EGFR and CDK4-Cyclin D3 in docking simulations. nih.gov
Vasorelaxant Targets: For 1,2,3-triazole hybrid derivatives with vasorelaxant properties, molecular docking has been used to predict their binding affinity to calcium channels, such as Cav 1.2. researchgate.net
The following table summarizes the key molecular targets that have been investigated for various derivatives of triazole-acetamide compounds.
| Compound Class | Investigated Molecular Target | Associated Biological Activity |
| 1,2,4-Triazole-acetamide derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurobiological |
| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-Glucosidase | Antidiabetic |
| 1,2,4-Triazole derivatives | Urease | Antibacterial |
| 1,2,4-Triazole derivatives | Cyclooxygenase (COX) | Anti-inflammatory |
| 1,2,4-Triazole-based acetamides | c-kit tyrosine kinase, Protein kinase B (Akt) | Anti-cancer |
| 1,2,3-Triazole carboxamide derivatives | EGFR, CDK4-Cyclin D3 | Anti-cancer |
| 1,2,3-Triazole hybrid derivatives | Calcium channels (e.g., Cav 1.2) | Vasorelaxant |
It is important to reiterate that these findings are based on derivatives and not the parent compound 2-(1H-1,2,3-triazol-4-yl)acetamide itself. Direct experimental validation of the molecular targets for this specific compound is a necessary next step in its preclinical evaluation.
Advanced Methodological Approaches for Studying 2 1h 1,2,3 Triazol 4 Yl Acetamide
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the synthesis and analysis of 2-(1H-1,2,3-triazol-4-yl)acetamide, ensuring the purity of the final product and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.
A simple reversed-phase HPLC method with UV detection has been developed for the quantification of triazole antifungal agents and their analogs in plasma. nih.gov This method often involves a straightforward precipitation of plasma proteins with a solvent like acetonitrile. nih.gov The sample is then reconstituted and injected into an HPLC column for analysis. nih.gov For monitoring reaction progress, Thin Layer Chromatography (TLC) is frequently used to track the consumption of reactants and the formation of products. In the synthesis of related acetamide (B32628) derivatives, TLC helps in determining the completion of the reaction before proceeding to purification steps like filtration and recrystallization.
The development of efficient synthetic routes, such as those for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, often aims to eliminate the need for chromatographic purifications on a large scale due to economic and environmental concerns. chemrxiv.org However, for laboratory-scale synthesis and analytical purposes, techniques like HPLC with UV detection remain invaluable for ensuring the high purity of compounds like 2-(1H-1,2,3-triazol-4-yl)acetamide. researchgate.net
| Technique | Application | Key Findings/Parameters |
|---|---|---|
| Reversed-Phase HPLC | Quantitation in plasma | UV detection, simple protein precipitation with acetonitrile. nih.gov |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Confirms reaction completion before purification. |
| LC/MS | Purity and structure confirmation | Used to analyze isomeric purity and confirm molecular weight. chemrxiv.org |
Advanced Mass Spectrometry for Metabolite Identification and Mechanistic Studies
Advanced mass spectrometry (MS) techniques are crucial for identifying metabolites of 2-(1H-1,2,3-triazol-4-yl)acetamide and understanding its mechanistic pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a dominant method for global metabolite profiling. nih.gov This approach avoids the need for derivatization, allowing for the detection of a broader range of analytes. nih.gov
The process of metabolite identification using HRMS typically involves three main steps: data acquisition, data processing, and data interpretation. ijpras.com Modern HRMS instruments provide high resolution and accurate mass measurements, which are essential for distinguishing between metabolites with similar molecular weights. news-medical.net In silico tools and tandem mass spectrometry (MSn) are often used in conjunction with LC-MS to aid in the structural elucidation of metabolites. ijpras.com
For instance, in the study of drug metabolites, a combination of full scan mode and multiple reaction monitoring (MRM) mode in a mass spectrometer can be employed. ijpras.com Furthermore, techniques like desorption electrospray ionization (DESI) mass spectrometry imaging allow for the analysis of metabolites directly from surfaces. nih.gov The fragmentation patterns of related 1,2,4-triazolylthioacetate salts have been studied using electrospray ionization (ESI)-MS, providing insights that can be applied to the structural confirmation of new compounds. researchgate.net
| Technique | Application | Key Insights |
|---|---|---|
| LC-HRMS | Metabolite profiling and identification | Provides high resolution and accurate mass data, crucial for distinguishing metabolites. nih.govnews-medical.net |
| Tandem MS (MSn) | Structural elucidation | Aids in determining the structure of identified metabolites. ijpras.com |
| ESI-MS | Fragmentation analysis | Understanding fragmentation patterns helps in structural confirmation of new related compounds. researchgate.net |
| DESI-MS Imaging | Surface analysis | Allows for direct analysis of metabolites on surfaces. nih.gov |
Crystallographic Analysis of 2-(1H-1,2,3-triazol-4-yl)acetamide and its Complexes
The structures of several newly synthesized heterocycles containing the 1,2,3-triazole moiety have been confirmed by single-crystal X-ray diffraction. nih.gov For example, the crystal structure of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide revealed the dihedral angles between the triazole ring and the attached phenyl and benzene (B151609) rings to be 29.00 (1)° and 77.74 (1)°, respectively. nih.govnih.gov In the crystal structure of this compound, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov
Crystallographic analysis has also been instrumental in understanding how related acetamide derivatives interact with biological targets. For instance, the crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase isoforms hCA II and hCA VII have been determined. cnr.it These studies revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, explaining its selective inhibition. cnr.it
| Compound/Complex | Key Structural Features | Reference |
|---|---|---|
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | Dihedral angles between triazole and phenyl/benzene rings are 29.00 (1)° and 77.74 (1)°. Intermolecular N—H⋯O hydrogen bonds form chains. | nih.govnih.gov |
| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide complex with hCA VII | A higher number of polar and hydrophobic interactions stabilize the inhibitor in the active site compared to hCA II. | cnr.it |
| Various 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | Structures of six newly synthesized heterocycles confirmed by X-ray crystallography. | nih.gov |
Spectroscopic Techniques for Probing Molecular Interactions (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)
A variety of spectroscopic techniques are employed to investigate the molecular interactions of 2-(1H-1,2,3-triazol-4-yl)acetamide and related compounds. Fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are particularly powerful in this regard.
Fluorescence Spectroscopy has been used to study the binding of acetamide derivatives of 1,2,4-triazole (B32235) with bovine serum albumin (BSA). researchgate.nettubitak.gov.tr These studies often involve monitoring the quenching of BSA's intrinsic fluorescence upon binding of the triazole compound. The data can be analyzed using the Stern-Volmer equation to determine binding constants and understand the nature of the interaction. researchgate.net The photophysical properties of some 2-aryl-1,2,3-triazole acids have been shown to be highly dependent on the environment, making them potential candidates for sensors. mdpi.com
Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions. It has been used to study the binding of antifungal azoles to cytochrome P450 enzymes, revealing multiphasic binding kinetics and allowing for the kinetic resolution of multiple binding modes. nih.gov This level of detail provides mechanistic insights that are not always available through other methods. nih.gov
Other spectroscopic methods like FT-IR and NMR are also crucial. For instance, FT-IR can confirm the presence of specific functional groups, while NMR provides detailed structural information in solution. su.edu.lynih.gov
| Technique | Application | Key Findings |
|---|---|---|
| Fluorescence Spectroscopy | Studying protein binding (e.g., with BSA) | Allows for the determination of binding constants and quenching mechanisms. researchgate.nettubitak.gov.tr |
| Surface Plasmon Resonance (SPR) | Real-time analysis of biomolecular interactions | Reveals detailed kinetic information, including multiple binding modes. nih.gov |
| FT-IR Spectroscopy | Functional group identification | Confirms the presence of key chemical groups in synthesized molecules. su.edu.lynih.gov |
| NMR Spectroscopy | Structural elucidation in solution | Provides detailed information on the chemical environment of atoms. su.edu.lynih.gov |
Electrochemical Characterization and Redox Properties
Electrochemical methods are employed to characterize the redox properties of 2-(1H-1,2,3-triazol-4-yl)acetamide and its derivatives. Techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry at a glassy carbon electrode are used to study the redox mechanisms of triazole-linked compounds. nih.gov
Studies on trisubstituted triazole-linked phenyl derivatives have shown that their oxidation is a complex, pH-dependent irreversible process. nih.gov This process can involve the formation of electroactive products that undergo further oxidation reactions. nih.gov The redox potentials of triazole derivatives can be influenced by the nature of the substituents on the triazole ring. For example, a pentafluorophenyl group (electron-withdrawing) on a fused-ring N-rich bicycle resulted in a reduction potential that was 0.05 V higher than its analogue with an aminophenyl electron-donating group. polito.it
The interaction of triazole compounds with biological molecules like dsDNA has also been investigated electrochemically. nih.gov Differential pulse voltammetry using a dsDNA-electrochemical biosensor can detect morphological and oxidative damage to the dsDNA structure. nih.gov These studies are crucial for understanding the potential mechanisms of action of triazole-based compounds.
| Technique | Application | Key Findings |
|---|---|---|
| Cyclic Voltammetry | Studying redox mechanisms | Reveals complex, pH-dependent, and irreversible oxidation processes for some triazole derivatives. nih.gov |
| Differential Pulse Voltammetry | Investigating DNA interaction | Can detect oxidative damage to dsDNA caused by triazole compounds. nih.gov |
| Square Wave Voltammetry | Characterizing redox behavior | Used alongside other voltammetric techniques to understand the complete redox profile. nih.gov |
Flow Cytometry and High-Content Screening for Cellular Studies
Flow cytometry and high-content screening (HCS) are powerful techniques for investigating the cellular effects of compounds like 2-(1H-1,2,3-triazol-4-yl)acetamide. These methods allow for the rapid, quantitative analysis of cellular responses to various treatments.
High-Content Screening (HCS) , also known as high-content analysis (HCA), combines automated high-resolution microscopy with analytical software to visualize and quantify phenotypic changes in cells. youtube.com This approach can be used to screen large libraries of compounds to identify those with specific biological activities or to assess potential toxicity early in the drug discovery process. youtube.com For example, HCS can be used to develop phenotypic assays that identify compounds causing a broad range of adverse cellular effects. youtube.com It can also be employed in specific assays, such as the micronucleus assay, to detect genotoxic effects. youtube.com
While direct studies using flow cytometry and HCS on 2-(1H-1,2,3-triazol-4-yl)acetamide are not extensively detailed in the provided context, these methodologies are highly applicable. For instance, in silico screening of 1,2,3-triazole-phthalimide derivatives has been used to identify potential drug candidates against SARS-CoV-2, which would then be prime candidates for experimental validation using HCS and flow cytometry. nih.gov These techniques could be used to assess the effects of 2-(1H-1,2,3-triazol-4-yl)acetamide on cell cycle, apoptosis, and the expression of specific cellular markers.
| Technique | Application | Potential Insights for 2-(1H-1,2,3-triazol-4-yl)acetamide |
|---|---|---|
| High-Content Screening (HCS) | Phenotypic screening and toxicity assessment | Identification of cellular effects, mechanism of action, and potential off-target toxicities. youtube.com |
| Flow Cytometry | Analysis of cellular properties | Quantification of effects on cell cycle progression, apoptosis, and protein expression. |
| In Silico Screening | Virtual screening of compound libraries | Prioritization of derivatives for experimental testing with HCS and flow cytometry. nih.gov |
Biophysical Methods for Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry)
Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide thermodynamic data that is crucial for understanding the interactions between a ligand like 2-(1H-1,2,3-triazol-4-yl)acetamide and its biological target.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This information can be used to calculate the Gibbs free energy change (ΔG) and the entropy change (ΔS), providing a complete thermodynamic profile of the interaction. While specific ITC data for 2-(1H-1,2,3-triazol-4-yl)acetamide is not detailed, the principles are widely applied in drug discovery to characterize ligand-target binding.
Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature. It is used to study the thermal stability of molecules and to detect phase transitions. researchgate.netresearchgate.net In the context of triazole compounds, DSC has been used to study the thermal properties of triazole-containing polymers and dyes. researchgate.netresearchgate.net For example, DSC thermograms of n-octyl-functionalized DPP-triazole dye have been recorded to understand their thermal behavior. researchgate.net DSC can also be used to assess the impact of ligand binding on the thermal stability of a target protein, providing further evidence of an interaction.
Thermogravimetric analysis (TGA) is another thermal analysis technique that is often used in conjunction with DSC to determine the thermal stability of compounds. researchgate.netnih.gov
| Technique | Application | Key Parameters Measured |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Thermodynamic characterization of binding | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n), Gibbs free energy (ΔG), entropy (ΔS). |
| Differential Scanning Calorimetry (DSC) | Thermal stability and phase transitions | Melting temperature (Tm), glass transition temperature (Tg), enthalpy of transitions. researchgate.netresearchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability | Mass loss as a function of temperature. researchgate.netnih.gov |
Applications of 2 1h 1,2,3 Triazol 4 Yl Acetamide and Its Scaffolds in Material Science and Chemical Catalysis
Supramolecular Chemistry and Self-Assembly of 2-(1H-1,2,3-triazol-4-yl)acetamide Derivatives
The 1,2,3-triazole moiety is an excellent component for supramolecular chemistry due to its capacity for various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nanobioletters.com These interactions drive the self-assembly of triazole-containing molecules into well-defined nanostructures.
Derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide can be designed to self-assemble into complex architectures. For instance, porphyrin-polymer conjugates linked by 1,2,3-triazole units have been shown to self-assemble through the coordination of a triazole nitrogen atom to the zinc center of the porphyrin. researchgate.net This self-assembly process can be tuned by altering the polymer arms, demonstrating a powerful platform for creating functional nanostructured materials. researchgate.net The ability of the triazole ring to act as both a hydrogen bond donor and acceptor further enhances its utility in directing the formation of supramolecular assemblies. mdpi.com
Coordination Chemistry and Metal Complexation with 2-(1H-1,2,3-triazol-4-yl)acetamide Ligands
The nitrogen atoms within the 1,2,3-triazole ring of 2-(1H-1,2,3-triazol-4-yl)acetamide and its derivatives make them effective ligands for a variety of metal ions. mdpi.comtennessee.edu This has led to extensive research in the field of coordination chemistry, resulting in the synthesis of homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu
Furthermore, the coordination of 1,2,3-triazole derivatives to metal centers can dramatically enhance their properties. For instance, the coordination of certain 1,2,3-triazole-based ligands to Ruthenium(II) has been shown to significantly improve their antimicrobial activity compared to the free ligands. nih.gov
| Metal Ion | Ligand Type | Resulting Structure | Application | Reference |
| Zinc(II) | Porphyrin-polymer conjugate with triazole linker | Self-assembled oligomers | Functional nanostructured materials | researchgate.net |
| Palladium(II) | Tetradentate NHC/1,2,3-triazole hybrid | NCCN or CCCC coordination complexes | Catalysis | rsc.org |
| Nickel(II) | Tetradentate NHC/1,2,3-triazole hybrid | CCCC coordination complexes | Catalysis | rsc.org |
| Platinum(II) | Tetradentate NHC/1,2,3-triazole hybrid | CCCC coordination complexes | Catalysis | rsc.org |
| Ruthenium(II) | 1-(isoquinolin-1-yl)-1H-1,2,3-triazole derivatives | [RuL3]Cl2 complexes | Antimicrobial agents | nih.gov |
| Manganese(II) | 6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Octahedral complex | Antimicrobial agents | nih.gov |
| Palladium(II) | 6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square planar complex | Antimicrobial agents | nih.gov |
| Gold(III) | 6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square planar complex | Antimicrobial agents | nih.gov |
Polymer Chemistry and Incorporation of Triazole-Acetamide Units into Polymeric Structures
The incorporation of 1,2,3-triazole units, such as those derived from 2-(1H-1,2,3-triazol-4-yl)acetamide, into polymer backbones is a promising strategy for developing new functional polymers. mdpi.com These triazole-containing polymers can be synthesized through methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Huisgen cycloaddition. mdpi.com
The resulting polymers often exhibit interesting properties. For example, poly(tBuAH), a polymer composed of 1,4-disubstituted 1,2,3-triazole units, has been synthesized and shown to be soluble in common organic solvents. mdpi.com The crystallinity and melting point of such polymers can be influenced by the isomeric composition of the triazole units (1,4- vs. 1,5-disubstituted). mdpi.com Furthermore, these polymers can exhibit fluorescence, with the emission wavelength being dependent on the excitation wavelength. mdpi.com
The presence of the triazole ring can also influence the self-assembly behavior of polymer conjugates, leading to materials with enhanced thermal properties, such as increased glass transition temperatures. researchgate.net
Catalytic Applications of Metal-2-(1H-1,2,3-triazol-4-yl)acetamide Complexes
Metal complexes incorporating 1,2,3-triazole-based ligands, including derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide, have shown significant promise in catalysis. nih.gov The unique electronic properties of the triazole ring allow these complexes to act as effective catalysts in a variety of organic transformations. nih.gov
For example, 1,2,3-triazolylidene gold(I) complexes have been synthesized and utilized as catalysts in silver-free oxazoline (B21484) syntheses and C-H bond activation reactions. nih.gov These catalysts can be generated through silver-free methods, offering a more sustainable approach to catalysis. nih.gov
Furthermore, the amide group in acetamide (B32628) derivatives can act as a directing group in transition metal-catalyzed C-H activation reactions. acs.orgacs.org This allows for the site-selective functionalization of complex molecules, a valuable tool in synthetic chemistry and drug discovery. acs.orgacs.org For instance, iridium(III) catalysis has been used for the regioselective C-H alkynylation of actarit (B1664357) analogues, where the acetamide functionality directs the reaction to a specific position. acs.org
| Catalyst Type | Reaction | Substrate | Product | Reference |
| 1,2,3-Triazolylidene gold(I) complexes | Oxazoline synthesis | - | Oxazolines | nih.gov |
| 1,2,3-Triazolylidene gold(I) complexes | C-H activation/carbene transfer | Benzene (B151609), Styrene | Functionalized arenes | nih.gov |
| Iridium(III) complex | C-H alkynylation | Actarit analogue | Regioselectively alkynylated product | acs.org |
| Ruthenium(II) complex | C-H activation | Acetamides | Functionalized acetamides | acs.org |
Development of Smart Materials and Sensors Incorporating 2-(1H-1,2,3-triazol-4-yl)acetamide
The ability of the 1,2,3-triazole moiety to interact with various analytes makes it a valuable component in the development of smart materials and sensors. nanobioletters.com Triazole derivatives can be functionalized to create chemosensors that exhibit changes in their optical or electrochemical properties upon binding to specific ions or molecules. nanobioletters.comsci-hub.se
Photoresponsive triazole-based sensors offer the advantage of dynamic control over their sensing capabilities. consensus.app These materials can be used in a range of applications, including diagnostics and fundamental biological research. consensus.app
Metal-organic frameworks (MOFs) incorporating triazole linkers are a particularly interesting class of smart materials. Some of these MOFs exhibit "breathing" behavior, where the pores of the framework can open and close in response to external stimuli. tennessee.edu This property has been demonstrated in MOFs with bis-triazole linkers containing a rotating central moiety, which can exist in different rotational states. tennessee.edu
Applications in Analytical Probes and Chemical Sensors
Derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide have been extensively explored as analytical probes and chemical sensors for the detection of a wide range of analytes, including metal cations, anions, and biologically relevant molecules. nanobioletters.com The selectivity of these sensors can be tuned by modifying the functional groups attached to the triazole core. nanobioletters.com
For example, a 1,2,3-triazole derivative based on a chalcone (B49325) skeleton has been reported as an effective sensor for both Pb(II) and Cu(II) ions, with the ability to preferentially bind to Pb(II) even in the presence of other metal ions. nih.gov Another study demonstrated the use of a triazole-containing phenylene-vinylene derivative for the highly selective detection of Fe(II) ions, with a detection limit in the parts-per-billion range. nanobioletters.com
The sensing mechanism often involves the interaction of the analyte with the triazole ring. In the case of the Fe(II) sensor, NMR studies showed that the C-H hydrogen of the triazole interacts with the metal ion. nanobioletters.com The versatility of the triazole scaffold allows for the development of sensors that operate through various mechanisms, including photoinduced electron transfer (PET) and energy transfer. sci-hub.se
| Sensor Type | Analyte Detected | Detection Limit | Mechanism | Reference |
| Chalcone-based 1,2,3-triazole derivative | Pb(II), Cu(II) | - | Selective binding | nih.gov |
| Triazole-containing phenylene-vinylene derivative | Fe(II) | 8.95 ppb | Interaction with triazole C-H | nanobioletters.com |
| TADA@AuNPs sensor | Cr(III), Eu(III) | 5.89 µM, 4.30 µM | - | nanobioletters.com |
| Lysine amino acid-triazole conjugate | Hg(II) | 610 nM | Selective recognition in aqueous solution | nanobioletters.com |
| Naphthalene and quinoline-linked ferrocene (B1249389) derivatives | Fe(II) | - | - | nanobioletters.com |
Environmental and Degradation Studies of 2 1h 1,2,3 Triazol 4 Yl Acetamide
Photodegradation Mechanisms and Pathways
Photodegradation is a critical process that determines the persistence of chemical compounds in the environment when exposed to sunlight. For many triazole-based fungicides, photolysis is a significant degradation route. researchgate.net For instance, studies on 1,2,4-triazole (B32235) fungicides like epoxiconazole, tebuconazole, and flutriafol (B1673497) have demonstrated that they can be susceptible to photolysis in water, with half-lives varying from hours to days depending on the specific chemical structure and environmental conditions. researchgate.net
Biodegradation Pathways and Microbial Metabolism
The biodegradation of triazole compounds in soil and water is a key factor in their environmental persistence. While many triazoles are known to be relatively resistant to rapid biodegradation, several microbial strains have been identified that can degrade certain triazole fungicides. nih.govnih.govresearchgate.net For example, species of Klebsiella, Pseudomonas, and Citrobacter have been shown to degrade triazole fungicides like hexaconazole, propiconazole, and difenoconazole. nih.gov The metabolic pathways often involve enzymes such as cytochrome P450 monooxygenase. nih.gov
Following the application of a triazole-derivative fungicide, biological and chemical processes can lead to the cleavage of the triazole ring from the parent compound. epa.gov In some instances, this results in the formation of metabolites like 1,2,4-triazole, which can then be further metabolized to triazole alanine (B10760859) and triazole acetic acid, particularly in plants. epa.gov
Specific research on the biodegradation pathways and microbial metabolism of 2-(1H-1,2,3-triazol-4-yl)acetamide is not currently available. Therefore, the microorganisms capable of its degradation and the specific enzymatic reactions involved are unknown.
Chemical Stability and Hydrolysis Kinetics in Environmental Systems
The chemical stability of a compound, particularly its resistance to hydrolysis, is crucial for its longevity in aquatic environments. The rate of hydrolysis is often dependent on the pH and temperature of the water. researchgate.net For some 1,2,4-triazole fungicides, hydrolysis half-lives can be quite long, indicating a high degree of stability in water. researchgate.net For example, the hydrolysis half-lives for epoxiconazole, tebuconazole, and flutriafol can range from 120 to over 250 days depending on the pH. researchgate.net Studies on 1H-1,2,4-triazole have shown it to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days. epa.gov
There is no specific data available on the chemical stability and hydrolysis kinetics of 2-(1H-1,2,3-triazol-4-yl)acetamide. The stability of the 1,2,3-triazole ring, combined with the amide functional group, will influence its susceptibility to hydrolysis under various environmental conditions, but experimental data is required for a definitive assessment.
Environmental Monitoring Methodologies for 2-(1H-1,2,3-triazol-4-yl)acetamide
Effective environmental monitoring requires robust analytical methods for the detection and quantification of the target compound in various matrices such as soil and water. For many pesticides and their metabolites, including acetamide (B32628) herbicides and triazole fungicides, methods based on liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed. usgs.govnih.gov These methods offer high sensitivity and selectivity, with detection limits often in the low microgram per liter (µg/L) range. usgs.gov Online solid-phase extraction (SPE) can be used to concentrate the analyte from water samples prior to analysis. usgs.gov
Conclusion and Future Directions in Research on 2 1h 1,2,3 Triazol 4 Yl Acetamide
Summary of Key Academic Contributions and Discoveries
Research into 2-(1H-1,2,3-triazol-4-yl)acetamide and related triazole-containing compounds has yielded significant contributions across various scientific disciplines. The 1,2,3-triazole ring system, a core component of this compound, is a well-established pharmacophore known for its metabolic stability and capacity for hydrogen bonding. frontiersin.orgnih.gov This has made it a valuable scaffold in medicinal chemistry. mdpi.comresearchgate.netnih.gov
Key academic discoveries have centered on the synthesis and functionalization of the triazole ring. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing a highly efficient and regioselective method for their preparation. nih.govmdpi.com This has enabled the creation of diverse libraries of triazole derivatives for biological screening. nih.gov
Unexplored Research Avenues and Challenges
Despite the progress made, several research avenues concerning 2-(1H-1,2,3-triazol-4-yl)acetamide and its analogues remain largely unexplored. A significant area for future investigation is the comprehensive elucidation of its mechanism of action in various biological systems. While the broader class of triazoles has been studied, the specific interactions and molecular targets of this particular compound are not fully understood.
A key challenge lies in the development of more sustainable and environmentally friendly synthetic methods. nih.gov While click chemistry is efficient, the use of copper catalysts can present environmental and purification challenges. chemrxiv.org Future research could focus on developing catalyst-free or more benign catalytic systems for the synthesis of 2-(1H-1,2,3-triazol-4-yl)acetamide and its derivatives.
Another unexplored area is the investigation of its potential in materials science. The triazole ring is known for its ability to coordinate with metal ions and its thermal stability, suggesting that derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide could be explored for applications in areas such as catalysis, sensing, or the development of novel polymers.
Finally, the exploration of the structure-activity relationships (SAR) of 2-(1H-1,2,3-triazol-4-yl)acetamide derivatives is far from complete. Systematic modifications of the acetamide (B32628) side chain and substitutions on the triazole ring could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.
Potential for Development of Novel Research Tools and Chemical Probes
The unique structural features of 2-(1H-1,2,3-triazol-4-yl)acetamide make it a promising candidate for the development of novel research tools and chemical probes. Its ability to be readily synthesized and modified via click chemistry allows for the facile incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags.
These functionalized derivatives could be employed as chemical probes to study biological processes. For example, a fluorescently labeled version of 2-(1H-1,2,3-triazol-4-yl)acetamide could be used to visualize its subcellular localization and track its interactions with cellular components in real-time. This would provide valuable insights into its mechanism of action and potential off-target effects.
Furthermore, by attaching a reactive group, derivatives of 2-(1H-1,2,3-triazol-4-yl)acetamide could be developed as activity-based probes to identify and characterize its protein targets. This approach would be instrumental in deconvoluting the complex biological pathways modulated by this compound. The development of such probes would not only advance our understanding of the biology of 2-(1H-1,2,3-triazol-4-yl)acetamide but also provide valuable tools for the broader scientific community.
Emerging Methodologies for Comprehensive Studies of Triazole-Acetamide Systems
The comprehensive study of triazole-acetamide systems like 2-(1H-1,2,3-triazol-4-yl)acetamide is being propelled by the advent of new and sophisticated methodologies. High-throughput screening (HTS) techniques, coupled with the ease of synthesis of triazole derivatives, allow for the rapid evaluation of large compound libraries to identify hits with desired biological activities.
In the realm of synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods for the preparation of triazole derivatives. nih.gov This technology can significantly reduce reaction times and improve yields. nih.gov Flow chemistry is another emerging methodology that offers precise control over reaction parameters, leading to improved safety, scalability, and product purity in the synthesis of triazole compounds. chemrxiv.org
For structural and functional characterization, advanced analytical techniques are becoming increasingly important. X-ray crystallography provides detailed three-dimensional structural information of triazole derivatives and their interactions with biological macromolecules. nih.govmdpi.com Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are crucial for confirming the identity and purity of synthesized compounds. researchgate.net Computational approaches, including molecular docking and molecular dynamics simulations, are also playing a vital role in predicting the binding modes of triazole-acetamide compounds with their biological targets and in guiding the rational design of new derivatives with improved properties. mdpi.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-triazol-4-yl)acetamide, and how are reaction conditions optimized?
Answer: The most common method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction . For example, an alkyne-functionalized acetamide precursor is reacted with an azide under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in a solvent like THF or DMF. Key parameters include:
- Temperature : 25–60°C (microwave-assisted synthesis can reduce time) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for 1,4-triazoles .
- Purification : Column chromatography or recrystallization ensures purity .
Validation via ¹H/¹³C NMR (e.g., triazole C-H at δ 7.5–8.5 ppm) and HPLC (>95% purity) is critical .
Q. How are structural ambiguities resolved in 2-(1H-1,2,3-triazol-4-yl)acetamide derivatives?
Answer: X-ray crystallography is the gold standard for resolving regiochemical uncertainties (e.g., 1,4- vs. 1,5-triazole isomers). For example, SHELXL refinement can confirm bond lengths and angles (e.g., triazole ring planarity). If crystals are unavailable, NOESY NMR can distinguish substituent orientations . Computational tools (e.g., DFT geometry optimization) may supplement experimental data .
Q. What analytical techniques are essential for characterizing purity and stability?
Answer:
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C common for triazoles) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) .
- HPLC-DAD/ELSD : Detects hydrolysis byproducts (e.g., acetamide cleavage under acidic conditions) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 2-(1H-1,2,3-triazol-4-yl)acetamide derivatives?
Answer: Molecular docking (e.g., AutoDock Vina) models interactions with target proteins. For instance, triazole-acetamide derivatives show affinity for bacterial enzymes (e.g., dihydrofolate reductase) via H-bonding with the acetamide carbonyl and hydrophobic triazole-aryl interactions . QSAR models using descriptors like LogP, polar surface area, and H-bond donors can correlate structure with MIC values (e.g., against E. coli: MIC 8–64 µg/mL) .
Q. What strategies address contradictory bioactivity data in structurally similar analogs?
Answer:
- Metabolic Stability Assays : Test if poor activity arises from rapid hepatic clearance (use microsomal incubation + LC-MS) .
- Crystallographic Studies : Compare binding modes (e.g., triazole orientation in enzyme active sites) .
- Statistical Analysis : Apply multivariate regression to identify outliers (e.g., steric clashes due to para-substituents) .
Q. How are regiochemical outcomes controlled during triazole synthesis?
Answer:
- CuAAC vs. RuAAC : Cu(I) catalysis favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers .
- Solvent Effects : Aprotic solvents (e.g., DMF) stabilize Cu(I)-acetylide intermediates, enhancing 1,4-selectivity .
- Substituent Electronics : Electron-withdrawing groups on azides accelerate cycloaddition but may reduce regioselectivity .
Q. What are the challenges in crystallizing 2-(1H-1,2,3-triazol-4-yl)acetamide derivatives, and how are they mitigated?
Answer: Triazoles often form polymorphs or solvates due to hydrogen-bonding networks. Strategies include:
- Slow Evaporation : Use mixed solvents (e.g., CHCl₃:MeOH 9:1) to slow nucleation .
- Seeding : Introduce microcrystals of a known phase to control growth .
- Cryocooling : For SHELX refinement, collect data at 100 K to minimize disorder .
Data Contradiction Example
Issue : A derivative shows high in vitro activity but low in vivo efficacy.
Resolution :
ADME Profiling : Check solubility (shake-flask method) and plasma protein binding (equilibrium dialysis) .
Metabolite ID : Use LC-MS/MS to detect deacetylated or oxidized byproducts .
Formulation Optimization : Introduce PEGylation or nanoparticle encapsulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
